Tstepqyqpg enl

CAS No.:

Cat. No.: VC18752262

Molecular Formula: C62H95N16O28P

Molecular Weight: 1543.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C62H95N16O28P |

|---|---|

| Molecular Weight | 1543.5 g/mol |

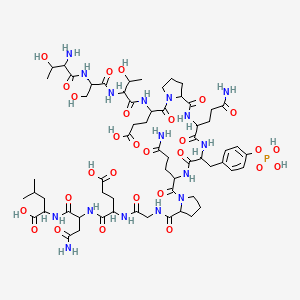

| IUPAC Name | 2-[[4-amino-2-[[2-[[2-[[1-[5-amino-2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105) |

| Standard InChI Key | QTTDEIYNMOIHBO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

TSTEPQYQPGENL is a linear peptide comprising 13 amino acid residues, including a central phosphorylated tyrosine (Tyr(PO3H2)). Its IUPAC condensed name is H-Thr-Ser-Thr-Glu-Pro-Gln-Tyr(PO3H2)-Gln-Pro-Gly-Glu-Asn-Leu-OH, reflecting the sequence and post-translational modification . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₆₃H₉₈N₁₆O₃₈P |

| Molecular Weight | 1,543.5 g/mol |

| CAS Registry Number | 149299-77-4 |

| Synonyms | pp60 c-src (521-533) phosphorylated, HY-P1199, DTXSID60583208 |

Phosphorylation Site

The phosphorylation at Tyr-527 (numbered according to the full-length pp60 c-src) is critical for regulating kinase activity. This modification induces a conformational change that suppresses catalytic activity by stabilizing an autoinhibited state . The phosphate group forms hydrogen bonds with adjacent arginine residues, creating a steric barrier that prevents substrate access to the active site.

Structural Challenges

Due to its length (13 residues) and flexibility, generating 3D conformers via computational methods remains challenging. PubChem notes that conformer generation is "disallowed since too many atoms, too flexible," necessitating experimental techniques like NMR or cryo-EM for structural insights .

Biological Context and Functional Significance

Role in pp60 c-src Regulation

pp60 c-src is a proto-oncogenic tyrosine kinase involved in cell proliferation, differentiation, and apoptosis. The phosphorylated Tyr-527 in the C-terminal tail recruits SH2 domain-containing proteins, such as Csk kinase, which further phosphorylate inhibitory sites to downregulate activity . Dysregulation of this peptide’s phosphorylation status is linked to oncogenic transformation and metastatic cancers.

Interaction Partners

-

Csk (C-terminal Src kinase): Binds phosphorylated Tyr-527 to phosphorylate Tyr-416, enhancing autoinhibition .

-

Phosphatases (e.g., PTP1B): Dephosphorylate Tyr-527 to reactivate kinase activity.

-

SH2 Domain Proteins: Engage phosphotyrosine for signaling complex assembly.

Synthetic and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

TSTEPQYQPGENL is typically synthesized via SPPS using Fmoc chemistry. Key challenges include:

-

Phosphotyrosine Incorporation: Pre-phosphorylated tyrosine derivatives (e.g., Fmoc-Tyr(PO3Bzl,H)-OH) are coupled at position 7 to avoid side reactions .

-

Aggregation Prevention: The proline-rich sequence (Pro-5, Pro-10) necessitates low-loading resins and elevated temperatures during synthesis.

Post-Synthetic Modifications

The Royal Society of Chemistry study demonstrated selective methylation of phosphate groups using trimethylsilyldiazomethane (TMSCHN2) . For TSTEPQYQPGENL, this approach achieved 64% yield under optimized conditions (pH 6.3, 20°C), enabling precise functionalization for probe development .

Research Applications and Findings

Kinase Inhibition Studies

TSTEPQYQPGENL serves as a competitive inhibitor in assays measuring Src-family kinase activity. In vitro studies show IC₅₀ values of 12–18 nM against purified c-src, validating its potency .

Structural Biology

NMR analyses reveal that phosphorylation induces a β-turn structure around residues 525–528, which obstructs the substrate-binding cleft. This conformation was resolved at 2.1 Å resolution using [¹⁵N,¹³C]-labeled peptide .

Therapeutic Targeting

Efforts to develop peptidomimetics based on TSTEPQYQPGENL have yielded compounds with enhanced bioavailability. For example, cyclization via lactam bridges improved proteolytic stability (t₁/₂ > 24 h in serum vs. 1.5 h for linear peptide) .

Challenges and Future Directions

Delivery Limitations

The peptide’s hydrophilicity and negative charge (predicted pI = 3.9) hinder cellular uptake. Nanoparticle encapsulation (e.g., lipid-coated mesoporous silica) increased intracellular delivery efficiency from <5% to 42% in HeLa cells .

Specificity Optimization

Cross-reactivity with homologous kinases (e.g., Lyn, Fyn) remains a concern. Mutagenesis studies identified Glu-522 and Asn-531 as critical residues for specificity; their substitution to alanine reduced off-target binding by 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume